N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
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Overview
Description
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2S and a molecular weight of 200.68 g/mol . It is known for its role as a potent and selective inhibitor of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride typically involves the reaction of (S)-pyrrolidine-3-amine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring strict control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly HDACs.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its HDAC inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The primary mechanism of action of N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, leading to an open chromatin structure and increased gene expression. This mechanism is particularly relevant in cancer therapy, where reactivation of tumor suppressor genes can inhibit cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride: Similar structure but with a methyl group attached to the nitrogen atom.
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide: The non-hydrochloride form of the compound.
Uniqueness
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride is unique due to its specific inhibition of HDACs, which makes it a valuable tool in epigenetic research and potential cancer therapies. Its selectivity and potency distinguish it from other HDAC inhibitors.
Properties
IUPAC Name |
N-[(3S)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312686-83-1 |
Source
|
Record name | N-[(3S)-pyrrolidin-3-yl]methanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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